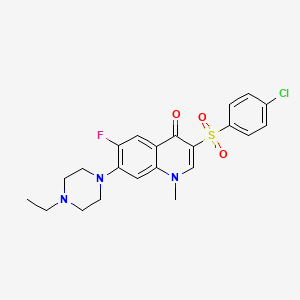
3-((4-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((4-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one" is a derivative of quinazoline, which is a bicyclic compound consisting of two nitrogen-containing rings. This particular derivative is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a chlorine atom, and a piperazine ring substituted with an ethyl group. The compound also contains a fluorine atom and a methyl group on the quinoline moiety, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related quinazoline derivatives has been explored in the literature. For instance, a series of 3-phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity against human heart chymase . The synthesis involves the introduction of various substituents on the phenylsulfonyl moiety and the quinazoline ring to optimize interactions with the enzyme's active site. Another relevant synthesis approach is the cascade halosulfonylation of 1,7-enynes, which efficiently produces 3,4-dihydroquinolin-2(1H)-ones, a closely related structure to the compound . This method involves a sulfonyl radical-triggered addition and cyclization sequence, indicating the potential for radical-based synthetic routes in constructing such complex molecules.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. Molecular modeling studies have shown that the phenyl moiety of quinazoline interacts with the hydrophobic pocket of enzymes, while the sulfonyl group engages with specific amino acid residues . The presence of substituents like chlorine and fluorine atoms can enhance these interactions due to their electron-withdrawing nature, potentially increasing the compound's affinity for the target site.
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions due to their reactive sites. The sulfonyl group can undergo further chemical transformations, and the presence of halogen atoms like chlorine and fluorine can facilitate electrophilic substitution reactions. The piperazine ring can also engage in nucleophilic substitution reactions, given its nitrogen atoms' lone pairs .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their functional groups. The presence of sulfonyl and halogen groups can increase the compound's polarity, affecting its solubility in different solvents. The molecular rigidity imparted by the bicyclic quinazoline core can influence the compound's crystallinity and melting point. Additionally, the electronic properties of the substituents can affect the compound's UV absorption and fluorescence characteristics, which are important for its detection and quantification .
Relevant Case Studies
In terms of biological activity, sulfonamide derivatives of related compounds have shown significant antimicrobial potency, with some exhibiting promising activity against bacterial strains and fungi . The molecular docking studies of these compounds have revealed good binding affinities to the active sites of enzymes, correlating with their in vitro antimicrobial screening results . These findings suggest that the compound "3-((4-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one" could also exhibit similar biological activities, warranting further investigation.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-3-26-8-10-27(11-9-26)20-13-19-17(12-18(20)24)22(28)21(14-25(19)2)31(29,30)16-6-4-15(23)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMCJMOYLUXACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)
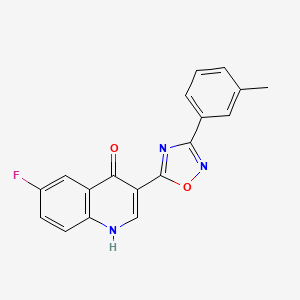

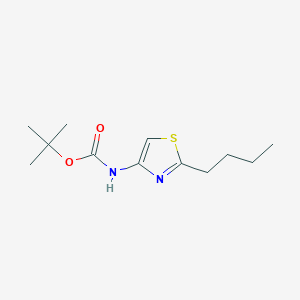
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)
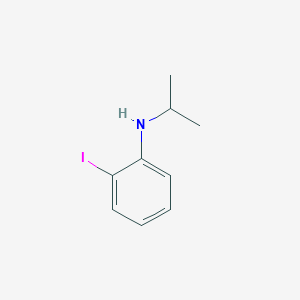

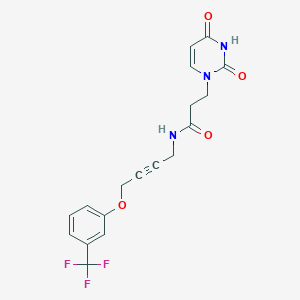
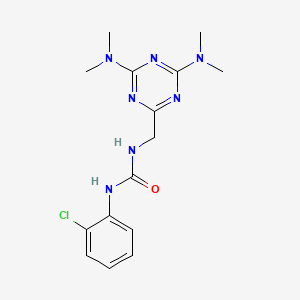
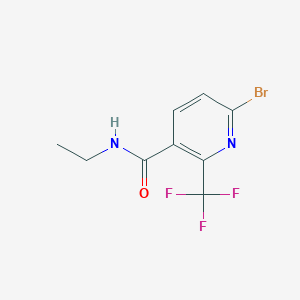
![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)